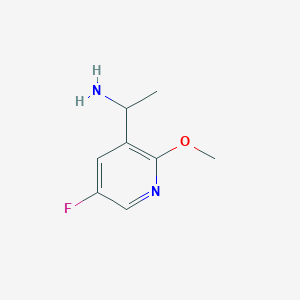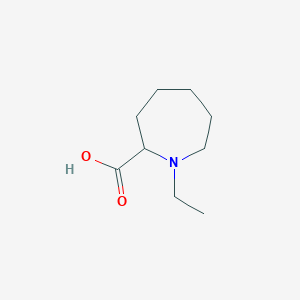
1-Ethylazepane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylazepane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) This compound is notable for its unique structure, which includes an azepane ring—a seven-membered nitrogen-containing ring—substituted with an ethyl group and a carboxyl group
Méthodes De Préparation
The synthesis of 1-ethylazepane-2-carboxylic acid can be achieved through several methods:
From Primary Alcohols and Aldehydes: The oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) can yield carboxylic acids.
From Nitriles and Amides: Hydrolysis of nitriles or amides in the presence of catalysts (H⁺ or OH⁻) can produce carboxylic acids.
Using Grignard Reagents: Reaction of Grignard reagents with carbon dioxide followed by acidification can form carboxylic acids.
From Esters: Acidic or basic hydrolysis of esters can yield carboxylic acids.
Industrial production methods often involve large-scale oxidation processes or hydrolysis reactions, optimized for yield and efficiency.
Analyse Des Réactions Chimiques
1-Ethylazepane-2-carboxylic acid undergoes various chemical reactions:
Formation of Salts: Reaction with bases can form carboxylate salts.
Common reagents include oxidizing agents (KMnO₄), reducing agents (LiAlH₄), and alcohols for esterification. Major products include esters, alcohols, and salts.
Applications De Recherche Scientifique
1-Ethylazepane-2-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ethylazepane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The azepane ring may interact with biological macromolecules, affecting their function and activity. Detailed studies on its molecular pathways are ongoing to elucidate its full mechanism of action .
Comparaison Avec Des Composés Similaires
1-Ethylazepane-2-carboxylic acid can be compared with other carboxylic acids and azepane derivatives:
-
Similar Compounds
Azepane-2-carboxylic acid: Lacks the ethyl substitution, leading to different chemical properties.
1-Methylazepane-2-carboxylic acid: Substituted with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-ethylazepane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-10-7-5-3-4-6-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Clé InChI |
KZRRQHOGOCRRGG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


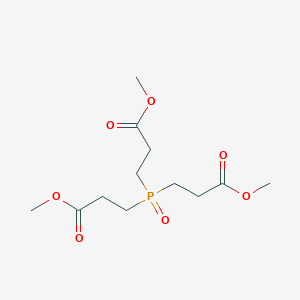
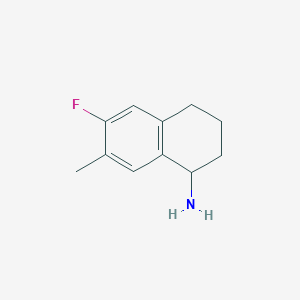
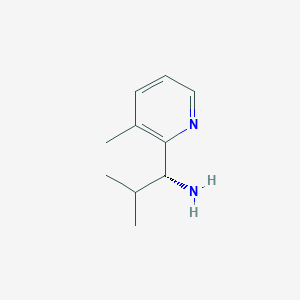


![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)

![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
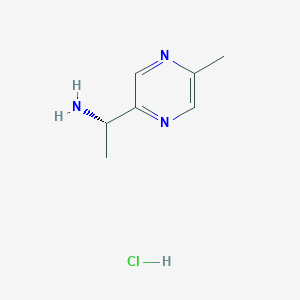
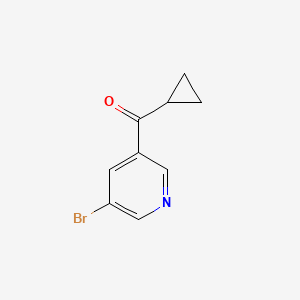
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)

![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
